1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine
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Overview
Description
1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine is a heterocyclic compound that belongs to the class of pyrazolo-pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine typically involves the reaction of appropriate pyrazole and pyrazine derivatives under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be used as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide
- [1,2,4]triazolo[4,3-a]quinoxaline
- N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of phenyl and o-tolyl groups, along with the pyrazolo-pyrazine core, makes it a valuable compound for various research and industrial applications .
Biological Activity
1-Phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine is a compound belonging to the pyrazolo[3,4-b]pyrazine family. This compound is characterized by a bicyclic structure that incorporates both pyrazole and pyrazine rings, and it features a phenyl group and an o-tolyl group attached to the nitrogen of the pyrazole ring. Its molecular formula is C18H15N5, with a molecular weight of 301.3 g/mol .
Chemical Structure and Properties
The unique structural features of this compound contribute to its potential biological activities. The presence of amino and aromatic groups enhances its reactivity and biological profile. The compound's structural characteristics can be summarized as follows:
Feature | Description |
---|---|
Molecular Formula | C18H15N5 |
Molecular Weight | 301.3 g/mol |
Core Structure | Bicyclic pyrazolo[3,4-b]pyrazine |
Functional Groups | Amino, aromatic |
Biological Activities
Research indicates that compounds in the pyrazolo[3,4-b]pyrazine class exhibit a variety of biological activities, including:
- Anticancer Activity : Pyrazolo derivatives have shown promise in inducing apoptosis in various cancer cell lines. For instance, studies on related compounds have demonstrated significant cytotoxic effects against human solid tumors with EC50 values ranging from 30 to 700 nM .
- Anti-inflammatory Effects : Pyrazole derivatives are being explored for their anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Properties : Some derivatives exhibit antibacterial activity, making them candidates for further development as antimicrobial agents .
Apoptosis Induction
A study focusing on N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines revealed that these compounds are potent inducers of apoptosis in cancer cells. The structure-activity relationship (SAR) studies identified specific substituents that enhance apoptotic activity, suggesting that similar modifications could be applied to this compound for improved efficacy .
Antitumor Activity
In vitro assessments have shown that various pyrazole derivatives can inhibit cell growth effectively. For example, compounds with similar structures have been reported with GI50 values as low as 16 nM against cancer cell lines such as MCF7 and NCI-H460 . The potential for this compound to exhibit comparable or enhanced antitumor activity warrants further investigation.
Synthesis and Modification
The synthesis of this compound typically involves multi-step processes that can include one-pot reactions or catalytic methods to optimize yield and efficiency. The versatility in synthesis allows for the exploration of various functional groups that may enhance biological activity .
Properties
CAS No. |
87594-92-1 |
---|---|
Molecular Formula |
C18H15N5 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-(2-methylphenyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C18H15N5/c1-13-7-5-6-10-15(13)21-17-12-19-18-16(22-17)11-20-23(18)14-8-3-2-4-9-14/h2-12H,1H3,(H,21,22) |
InChI Key |
HNULIFYXNHPGLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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